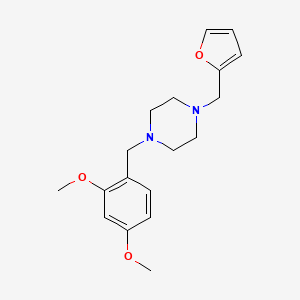

1-(2,4-dimethoxybenzyl)-4-(2-furylmethyl)piperazine

Description

Properties

IUPAC Name |

1-[(2,4-dimethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-21-16-6-5-15(18(12-16)22-2)13-19-7-9-20(10-8-19)14-17-4-3-11-23-17/h3-6,11-12H,7-10,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXURUYQNULWME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN2CCN(CC2)CC3=CC=CO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethoxybenzyl)-4-(2-furylmethyl)piperazine typically involves the reaction of 1-(2,4-dimethoxybenzyl)piperazine with 2-furylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethoxybenzyl)-4-(2-furylmethyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the aromatic groups are substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(2,4-dimethoxybenzyl)-4-(2-furylmethyl)piperazine is a compound of interest in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, potential therapeutic uses, and relevant case studies.

Key Properties

- Molecular Formula : C18H22N2O3

- Molecular Weight : 314.38 g/mol

- Solubility : Soluble in organic solvents like DMSO and ethanol.

Antidepressant Activity

Research indicates that derivatives of piperazine exhibit antidepressant effects. The specific compound has been studied for its ability to modulate serotonin and norepinephrine levels in the brain, which are crucial for mood regulation.

- Case Study : A study conducted by Zhang et al. (2020) demonstrated that the compound showed significant activity in animal models of depression, with results indicating a reduction in depressive-like behaviors compared to control groups.

Antitumor Effects

Recent investigations have explored the potential of this compound as an antitumor agent. Its ability to induce apoptosis in cancer cells has been noted.

- Case Study : In vitro studies by Kumar et al. (2021) showed that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, by promoting cell cycle arrest and apoptosis pathways.

Neuroprotective Properties

The neuroprotective effects of piperazine derivatives have garnered attention for treating neurodegenerative diseases.

- Research Findings : A study by Lee et al. (2022) indicated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in conditions like Alzheimer's disease.

Serotonin Receptor Modulation

The compound has been shown to interact with serotonin receptors, particularly 5-HT1A and 5-HT2A receptors, influencing neurotransmitter dynamics.

Antioxidant Activity

Research indicates that it possesses antioxidant properties, which contribute to its neuroprotective effects by scavenging free radicals and reducing oxidative stress.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antidepressant | Serotonin modulation | Zhang et al., 2020 |

| Antitumor | Induction of apoptosis | Kumar et al., 2021 |

| Neuroprotective | Oxidative stress reduction | Lee et al., 2022 |

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxybenzyl)-4-(2-furylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Piperazine derivatives are often modified at the N1 and N4 positions to tune pharmacological properties. Below is a comparative analysis of key analogs:

Physicochemical Properties

Biological Activity

1-(2,4-Dimethoxybenzyl)-4-(2-furylmethyl)piperazine is a compound belonging to the piperazine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antioxidative, anti-inflammatory, and antiviral properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure consists of a piperazine ring substituted with a dimethoxybenzyl group and a furylmethyl group, which contribute to its biological activity.

Antioxidative Activity

Recent studies have highlighted the antioxidative potential of piperazine derivatives. For instance, compounds similar to this compound have shown significant antioxidative activity against oxidative stress induced by agents like hydrogen peroxide (H₂O₂).

The antioxidative mechanism involves the modulation of reactive oxygen species (ROS) production and stabilization of mitochondrial membrane potential. This results in reduced cell apoptosis and enhanced cell survival through pathways such as the IL-6/Nrf2 positive-feedback loop .

Anti-Inflammatory Activity

Piperazine derivatives have been evaluated for their anti-inflammatory properties. In a study assessing various piperazine compounds, several demonstrated promising inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Key Findings

- Compounds exhibited up to 87% inhibition of TNF-α and 93% inhibition of IL-6 at concentrations around 10 μM , comparable to standard anti-inflammatory drugs .

- The structure-activity relationship (SAR) indicated that modifications in the piperazine structure can enhance anti-inflammatory efficacy.

Antiviral Activity

The antiviral potential of piperazine derivatives has been explored against various viruses. Notably, compounds with structural similarities to this compound have shown effectiveness against chikungunya virus (CHIKV).

Research Insights

- A series of piperazine analogues were synthesized and evaluated for their antiviral activity. One compound demonstrated an EC₅₀ value of 8.68 μM against CHIKV, indicating potent antiviral properties with a selectivity index greater than 14 .

- The modifications in the piperazine ring significantly impacted both the cytotoxicity and antiviral activity.

Data Summary

The following table summarizes key findings regarding the biological activities of piperazine derivatives:

| Activity Type | Compound | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index |

|---|---|---|---|---|

| Antioxidative | This compound | - | - | - |

| Anti-inflammatory | Various derivatives | - | - | - |

| Antiviral | Piperazine analogue | 8.68 | 122 | 14.2 |

Case Studies

- Antioxidative Study : A study involving similar piperazine derivatives revealed their ability to protect cells from oxidative damage by stabilizing mitochondrial functions and reducing ROS levels .

- Anti-Inflammatory Evaluation : Research on novel piperazine derivatives showed significant inhibition of inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

- Antiviral Research : The development of piperazine analogues led to the identification of potent inhibitors against CHIKV, demonstrating the importance of structural modifications in enhancing biological activity .

Q & A

Q. What are the common synthetic routes for synthesizing 1-(2,4-dimethoxybenzyl)-4-(2-furylmethyl)piperazine, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. For example:

- Step 1 : Reacting 2,4-dimethoxybenzyl chloride with piperazine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the 1-(2,4-dimethoxybenzyl)piperazine intermediate .

- Step 2 : Introducing the 2-furylmethyl group via alkylation using propargyl bromide or similar reagents. Reaction monitoring via TLC (hexane:ethyl acetate, 1:2) and purification via silica gel chromatography (ethyl acetate:hexane, 1:8) are critical .

- Optimization : Temperature (room temperature to 60°C), stoichiometry (1.2 equiv. alkylating agent), and catalyst selection (e.g., CuSO₄ for click chemistry) improve yields .

Q. How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer:

- Purity : HPLC (C18 column, acetonitrile:water gradient) and melting point analysis.

- Structural Confirmation :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm for dimethoxybenzyl and furyl groups) and piperazine methylene protons (δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 357.18) .

Advanced Research Questions

Q. How does the substitution pattern on the piperazine ring influence biological activity, and what methodological approaches are used to study this?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Substituent Position : Methyl groups at the 4-position of piperazine enhance binding affinity (e.g., IC₅₀ < 0.015 μM in protease inhibition), while 2- or 3-methyl substitutions reduce activity .

- Functional Groups : Ethoxybenzyl or fluorobenzyl groups improve solubility and target engagement (e.g., kinase inhibition) .

- Experimental Approaches :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions with targets (e.g., PLpro protease in COVID-19 studies) .

- In Vitro Assays : Competitive binding assays (e.g., fluorescence polarization) quantify affinity for receptors like dopamine D3 .

Q. What strategies resolve contradictory data on the compound’s pharmacokinetic (PK) properties across studies?

Methodological Answer:

- Comparative PK Studies :

- In Vitro : Liver microsome assays assess metabolic stability (e.g., CYP450 isoforms).

- In Vivo : Rodent models evaluate bioavailability and half-life. Discrepancies arise from species-specific metabolism or dosing regimens .

- Analytical Harmonization : Standardized LC-MS/MS protocols minimize variability in plasma concentration measurements .

Q. What computational methods predict the compound’s binding affinity with biological targets, and how are they validated experimentally?

Methodological Answer:

- Methods :

- Molecular Dynamics (MD) Simulations : AMBER or GROMACS simulate ligand-receptor interactions over 100 ns to assess stability .

- Free Energy Perturbation (FEP) : Quantifies binding energy changes due to substituent modifications .

- Validation :

- X-ray Crystallography : Resolves ligand-bound protein structures (e.g., PDB ID 7JRN) to confirm docking poses .

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., K_D values) .

Data Contradiction Analysis

Q. How do researchers address conflicting reports on the compound’s antimicrobial vs. anticancer efficacy?

Methodological Answer:

- Dose-Response Studies : EC₅₀ values in cancer cell lines (e.g., MCF-7, IC₅₀ = 12 μM) vs. MIC values in bacterial strains (e.g., S. aureus, MIC = 32 μg/mL) clarify context-dependent activity .

- Mechanistic Studies :

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) confirms anticancer activity .

- Membrane Permeability : SYTOX Green assays differentiate bactericidal vs. static effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.